molecular formula C14H34I2N2OS B14498427 Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide CAS No. 63951-30-4

Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide

Cat. No.: B14498427
CAS No.: 63951-30-4
M. Wt: 532.31 g/mol
InChI Key: OJTFRASCEXKERE-UHFFFAOYSA-L
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Description

Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in disinfection and antimicrobial activities. This compound is characterized by its unique structure, which includes two diethylmethylammonium groups connected by a sulfinyl bridge and two iodide ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) typically involves the reaction of diethylmethylamine with a sulfinyl-containing compound under controlled conditions. The reaction is carried out in the presence of iodide ions to form the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The iodide ions can be substituted with other anions, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halide exchange reactions are typically carried out in polar solvents like water or acetonitrile.

Major Products

The major products formed from these reactions include sulfonyl and sulfide derivatives, as well as various substituted quaternary ammonium salts.

Scientific Research Applications

Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) has a wide range of scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture studies to investigate its antimicrobial properties.

    Medicine: Explored for its potential use as a disinfectant in medical settings.

    Industry: Utilized in the formulation of cleaning agents and disinfectants for industrial and household use.

Mechanism of Action

The mechanism of action of ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The sulfinyl group enhances its antimicrobial activity by increasing its affinity for microbial cells. The iodide ions also contribute to its antimicrobial properties by releasing iodine, which further disrupts microbial cells.

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with strong antimicrobial properties.

    Benzalkonium chloride: Widely used in disinfectants and antiseptics.

    Cetyltrimethylammonium bromide: Commonly used as a surfactant and antimicrobial agent.

Uniqueness

Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) is unique due to its sulfinyl bridge, which enhances its antimicrobial activity. The presence of iodide ions also distinguishes it from other quaternary ammonium compounds, providing additional antimicrobial effects.

Properties

CAS No.

63951-30-4

Molecular Formula

C14H34I2N2OS

Molecular Weight

532.31 g/mol

IUPAC Name

2-[2-[diethyl(methyl)azaniumyl]ethylsulfinyl]ethyl-diethyl-methylazanium;diiodide

InChI

InChI=1S/C14H34N2OS.2HI/c1-7-15(5,8-2)11-13-18(17)14-12-16(6,9-3)10-4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

OJTFRASCEXKERE-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CCS(=O)CC[N+](C)(CC)CC.[I-].[I-]

Origin of Product

United States

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